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Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in
synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a
reactive carbon-iodine bond and a phosphonate moiety. This combination allows for its
participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions,
making it a valuable reagent in the synthesis of complex molecules, including those with
potential therapeutic applications. This guide provides a comprehensive overview of its
physicochemical properties, synthesis, key reactions with detailed experimental protocols, and
spectroscopic data.

Physicochemical Properties

Diethyl iodomethylphosphonate is a colorless to pale yellow liquid at room temperature.[1] It
is immiscible with water but soluble in many organic solvents.[2][3] Due to its liquid state at
ambient temperatures, its melting point is below 25 °C. Key physicochemical data are
summarized in the table below for easy reference and comparison.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b080390?utm_src=pdf-interest
https://www.benchchem.com/product/b080390?utm_src=pdf-body
https://www.benchchem.com/product/b080390?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v90p0145
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4368827.htm
https://www.fishersci.ca/shop/products/diethyl-iodomethylphosphonate-98-thermo-scientific/p-7021385
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 10419-77-9 [4]

Molecular Formula C5H12I03P [4]

Molecular Weight 278.03 g/mol [4]
Appearance Colorless to pale yellow liquid [1][5]

. . 112-114 °C at 1 mmHg; 119-
Boiling Point [31[5]
120 °C at 5 Torr

Density 1.6606 g/cm3 at 19 °C [5]

Refractive Index (nD20) 1.497-1.499 [5]

. Immiscible with water; Soluble
Solubility _ _ [2][3]
in organic solvents

Synthesis

The primary method for the synthesis of diethyl iodomethylphosphonate is the Michaelis-
Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case,
triethyl phosphite, with an alkyl halide, diodomethane. The reaction proceeds via a bimolecular
nucleophilic substitution (SN2) mechanism where the phosphorus atom of the triethyl phosphite
attacks one of the iodine-bearing carbon atoms of diiodomethane, leading to the formation of a
phosphonium intermediate. Subsequent dealkylation by the iodide ion yields the desired
diethyl iodomethylphosphonate and a volatile ethyl iodide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov
Reaction

Materials:
e Triethyl phosphite
e Diiodomethane

¢ Round-bottom flask
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Reflux condenser
Heating mantle with a stirrer
Distillation apparatus

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place
triethyl phosphite (1.0 equivalent).

Under an inert atmosphere, add an excess of diiodomethane (typically 1.5-2.0 equivalents).

Heat the reaction mixture with stirring. The reaction is often carried out at elevated
temperatures, for example, between 100-150 °C.[6] The progress of the reaction can be
monitored by observing the distillation of the ethyl iodide byproduct.

After the reaction is complete (as indicated by the cessation of ethyl iodide formation), cool
the mixture to room temperature.

The excess diiodomethane and any remaining volatile impurities are removed by vacuum
distillation.

The crude diethyl iodomethylphosphonate is then purified by fractional distillation under
reduced pressure to yield the final product.

Michaelis-Arbuzov

Triethyl Phosphite + Reaction Reaction Vessel Work-up Purification .
Diiodomethane (Heated, Stirred) (Vacuum Distillation) (Fractional Distillation) Diethyl lodomethylphosphonate

Click to download full resolution via product page

Caption: Synthesis workflow for Diethyl lodomethylphosphonate.

Key Reactions and Applications
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Diethyl iodomethylphosphonate is a valuable reagent for the introduction of a
phosphonomethyl group into organic molecules. Its primary reactivity centers around the
carbon-iodine bond, which readily undergoes nucleophilic substitution, and the activated
methylene group adjacent to the phosphonate, which can be deprotonated to form a carbanion
for use in olefination reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of
alkenes with high E-stereoselectivity.[7][8] In this reaction, the phosphonate is first
deprotonated with a strong base to form a stabilized phosphonate carbanion. This carbanion
then reacts with an aldehyde or ketone to form a -hydroxyphosphonate intermediate, which
subsequently eliminates a dialkylphosphate salt to yield the alkene.

Materials:

o Diethyl iodomethylphosphonate

e Astrong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

e Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
e Aldehyde or ketone

 Inert atmosphere (e.g., Nitrogen or Argon)

e Quenching solution (e.g., saturated aqueous ammonium chloride)

o Extraction solvent (e.g., ethyl acetate)

e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

e To a solution of diethyl iodomethylphosphonate (1.1 equivalents) in an anhydrous aprotic
solvent under an inert atmosphere, add a strong base (1.0 equivalent) at a low temperature
(e.g.,0°Cor-78 °C).
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 Stir the mixture at this temperature for a period to allow for the complete formation of the
phosphonate carbanion.

e Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent
dropwise to the reaction mixture.

o Allow the reaction to warm to room temperature and stir until the reaction is complete
(monitored by TLC).

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to afford the
desired alkene.

Deprotonation Nucleophilic Addition

B-Hydroxyphosphonate
Intermediate

Diethyl lodomethylphosphonate — (Strong Base) (Aldehyde/Ketone)

Click to download full resolution via product page

Caption: Horner-Wadsworth-Emmons reaction workflow.

Nucleophilic Substitution Reactions

The carbon-iodine bond in diethyl iodomethylphosphonate is susceptible to nucleophilic
attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the
facile introduction of a phosphonomethyl group onto different molecular scaffolds.

Materials:

o Diethyl iodomethylphosphonate
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Primary or secondary amine

A suitable solvent (e.qg., Acetonitrile, DMF)

A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (optional, to scavenge
HI)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1
equivalents) in a suitable solvent under an inert atmosphere.

Add diethyl iodomethylphosphonate (1.0 equivalent) to the solution at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the starting material
is consumed (monitored by TLC).

Upon completion, filter the reaction mixture to remove any inorganic salts.
Remove the solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by distillation
under reduced pressure to yield the N-phosphonomethylated amine.

Substituted Product
(e.g., R2NCHzP(0O)(OEt)2)
SN2 Reaction
Nucleophile !
(eg,RNH) )  TTTTTTmmmmmmmmmmmmmmeT lodide Salt

Diethyl lodomethylphosphonate

Click to download full resolution via product page

Caption: General pathway for nucleophilic substitution.
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Applications in Drug Development

Phosphonates are recognized as important pharmacophores in drug design as they can act as
stable mimics of phosphates or carboxylates. The ability of diethyl iodomethylphosphonate
to serve as a precursor for various functionalized phosphonates makes it a valuable tool in
medicinal chemistry. For instance, it has been reported as a reagent in the synthesis of H2N-
Tyr(tBu)-vinyl sulfone, a potentially useful intermediate for the development of novel therapeutic
agents.[2] The synthesis of vinyl sulfones often involves the reaction of a sulfonyl precursor
with a suitable vinylating agent, and phosphonates can play a role in the construction of the
vinyl moiety.

Spectroscopic Data

The structural characterization of diethyl iodomethylphosphonate is confirmed by various
spectroscopic techniques.
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Spectroscopic Data Description Reference(s)

Expected signals include a
triplet for the methyl protons
and a quartet for the
methylene protons of the
H NMR [91[10]
ethoxy groups, and a doublet
for the iodomethyl protons
coupled to the phosphorus

atom.

Expected signals include those
for the methyl and methylene
carbons of the ethoxy groups,

13C NMR and a signal for the iodomethyl  [9]
carbon which will show
coupling to the phosphorus

atom.

The 3P NMR spectrum is
expected to show a single
resonance, the chemical shift
of which is characteristic of an
3P NMR alkylphosphonate. The [11]
chemical shift for similar diethyl
alkylphosphonates typically
falls in the range of +20 to +35

ppm.

The IR spectrum shows
characteristic absorptions for
P=0 stretching (around 1250

IR Spectroscopy [4]
cm~1), P-O-C stretching
(around 1020-1050 cm~1), and

C-H stretching.
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The mass spectrum will show
the molecular ion peak and

Mass Spectrometry o ) [4]
characteristic fragmentation

patterns.

Safety and Handling

Diethyl iodomethylphosphonate is an irritant and should be handled with appropriate
personal protective equipment, including gloves, safety glasses, and a lab coat. All
manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and
should be stored in a cool, dark place under an inert atmosphere.

Conclusion

Diethyl iodomethylphosphonate is a versatile and valuable reagent in organic synthesis with
significant potential in the field of drug discovery and development. Its ability to undergo both
nucleophilic substitution and Horner-Wadsworth-Emmons reactions allows for the construction
of a wide array of complex molecules containing the phosphonate functional group. The
detailed protocols and data presented in this guide are intended to facilitate its effective use by
researchers and scientists in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-10419-77-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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